molecular formula C7H14N2 B1346623 Diisopropylcyanamide CAS No. 3085-76-5

Diisopropylcyanamide

Cat. No.: B1346623
CAS No.: 3085-76-5
M. Wt: 126.2 g/mol
InChI Key: DGCUISYKMONQDH-UHFFFAOYSA-N
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Description

Diisopropylcyanamide is an organic compound with the molecular formula C7H14N2. It is also known by other names such as N,N-bis(1-methylethyl)cyanamide and cyanamide, bis(1-methylethyl)- . This compound is characterized by its clear, colorless to almost colorless liquid form and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisopropylcyanamide can be synthesized through the reaction of diisopropylamine with cyanogen chloride. The reaction typically occurs in an organic solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: In industrial settings, this compound is produced by reacting diisopropylamine with cyanogen chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Diisopropylcyanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diisopropylcyanamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: It is used in the study of enzyme inhibition and protein modification.

    Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

Diisopropylcyanamide exerts its effects by interacting with specific molecular targets and pathways. It acts as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is primarily due to the presence of the cyanamide group, which can participate in various chemical transformations .

Comparison with Similar Compounds

Uniqueness of Diisopropylcyanamide: this compound is unique due to its specific structure, which includes two isopropyl groups attached to the cyanamide moiety. This structural feature imparts distinct chemical properties and reactivity compared to other cyanamides .

Properties

IUPAC Name

di(propan-2-yl)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14N2/c1-6(2)9(5-8)7(3)4/h6-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCUISYKMONQDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C#N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70184866
Record name Diisopropylcyanamide
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3085-76-5
Record name N,N-Bis(1-methylethyl)cyanamide
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Record name Diisopropylcyanamide
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Record name Diisopropylcyanamide
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Record name Diisopropylcyanamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some interesting reactions Diisopropylcyanamide can undergo?

A1: this compound displays diverse reactivity with various reagents. For instance, it reacts exothermically with Trifluoroacetic Anhydride to yield a mixture of N,N-Diisopropyl-N′,O-bis(trifluoroacetyl)isourea and N,N-Diisopropyl-N′,N′-bis(trifluoroacetyl)urea. [] This reaction highlights the compound's ability to form both isourea and urea derivatives. Additionally, in the presence of a Rhodium catalyst, this compound reacts with Diazoacetates to form 5-alkoxy-2-aminooxazoles. [] This reaction showcases the compound's utility in constructing heterocyclic compounds.

Q2: Can you elaborate on the stability of the urea and isourea derivatives formed from this compound?

A2: Research indicates that the urea and isourea derivatives derived from the reaction of this compound with Trifluoroacetic Anhydride exhibit thermal instability. [] Upon heating, these derivatives decompose into various products, including Trifluoroacetonitrile and Diisopropylcarbamic Trifluoroacetic mixed anhydride. The Trifluoroacetonitrile further undergoes trimerization to yield 2,4,6-tris(trifluoromethyl)-1,3,5-triazine. This observed instability is crucial when considering the application or storage of these derivatives.

Q3: How does this compound interact with transition metal complexes?

A3: this compound demonstrates interesting reactivity with transition metal complexes. For example, it reacts with Dicarbonyl(cyclopentadienyl)(phenylcarbyne)manganese complexes to produce η2-(C,N)-imidazolium complexes and ansa-amino(alkylidene-amino)carbene complexes. [] This reaction highlights this compound's ability to participate in cyclization reactions with metal carbyne ligands, ultimately leading to the formation of new organometallic species.

Q4: Are there any known applications of this compound derivatives in catalysis?

A4: While the provided research doesn't directly delve into the catalytic applications of this compound derivatives, one study describes the synthesis of a palladium complex bearing a pincer-type ligand derived from a this compound precursor. [] This palladium complex demonstrates notable catalytic activity in Suzuki–Miyaura cross-coupling reactions, a significant class of reactions in organic synthesis for carbon-carbon bond formation.

Q5: What spectroscopic techniques are helpful for characterizing this compound and its derivatives?

A5: Although the provided abstracts don't detail specific spectroscopic data, several techniques are commonly employed to characterize this compound and its reaction products. These techniques include:

  • X-ray crystallography: Can be utilized to determine the solid-state structure of suitable crystalline derivatives, providing valuable insights into bond lengths, angles, and overall molecular geometry. [, ]

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